tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Chemical Structure and Key Features
The compound tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a functionalized azetidine derivative with three critical structural elements:
- A tert-butyl carbamate group at position 1, providing steric protection and stability.
- A tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl group at position 2, offering robust protection for subsequent synthetic steps.
- A free hydroxymethyl group at position 3, enabling further derivatization or participation in hydrogen bonding.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of constrained peptidomimetics or bioactive small molecules. Its design balances stability (via the TBDPS group) and reactivity (via the hydroxymethyl group).
Properties
IUPAC Name |
tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23,28H,17-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDMQLSOYVPEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps, starting from simpler precursors One common route involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds can be as low as 0.5 μg/mL, showcasing their potential as lead compounds in antibiotic development.
Anticancer Properties
Azetidine derivatives, including tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate, have been evaluated for their anticancer effects. In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) reveal half-maximal inhibitory concentration (IC50) values ranging from 0.126 to 2.95 μM, indicating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil.
Case Study 1: Antimicrobial Efficacy
A recent study focused on evaluating a series of azetidine derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The compound demonstrated an MIC of less than 1 μg/mL against both sensitive and resistant strains, highlighting its potential as a therapeutic agent in tuberculosis treatment.
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with certain azetidine derivatives significantly inhibited lung metastasis. Treated mice exhibited fewer metastatic nodules compared to controls, underscoring the therapeutic potential of these compounds in managing aggressive cancers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl and diphenylsilyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Protecting Groups: The TBDPS group in the target compound provides superior steric hindrance and stability compared to the smaller triethylsilyl (TES) group in , which may be more prone to cleavage under acidic conditions.
- Functional Groups: The hydroxymethyl group at position 3 distinguishes the target compound from analogues with bromoethyl (leaving group) or aromatic hydroxyphenyl substituents .
Physicochemical Properties
Comparative data for key properties:
Key Observations:
Reactivity and Functional Group Compatibility
- TBDPS Group: Offers enhanced stability against nucleophiles and mild acids compared to TES , making the target compound suitable for multi-step syntheses.
- Hydroxymethyl Group: Can be oxidized to carboxylic acids or esterified, unlike bromoethyl (suited for nucleophilic substitutions) or aromatic groups (participants in π-π interactions) .
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate?
The synthesis involves sequential protection/deprotection steps. For example, silyl ether formation uses tert-butyldiphenylsilyl chloride under basic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) . Purification typically employs column chromatography (silica gel) or crystallization, yielding high purity (e.g., 99% for intermediates) . Critical steps include hydrogenation (e.g., H₂ over Pd/C in EtOH) and oxidation (e.g., Swern oxidation with oxalyl chloride/DMSO) .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl, hydroxyl).
- Optical rotation measurements for chiral centers . For example, intermediates in related syntheses showed distinct ¹H NMR peaks for tert-butyl (δ ~1.4 ppm) and silyl ether groups (δ ~7.5–7.7 ppm for diphenyl) .
Q. What safety precautions are recommended when handling this compound in the lab?
While no specific hazards are reported for this compound, general lab safety protocols apply:
- Use personal protective equipment (gloves, goggles).
- Work in a fume hood to avoid inhalation of volatile reagents (e.g., dichloromethane, triethylamine).
- Consult safety data sheets (SDS) for all reactants, particularly tert-butyldiphenylsilyl chloride (corrosive) and Pd/C (flammable) .
Advanced Research Questions
Q. How can researchers optimize the yield of the silyl ether protection step?
Optimization strategies include:
- Catalyst selection : DMAP accelerates silylation by activating the hydroxyl group .
- Temperature control : Maintaining 0–20°C minimizes side reactions (e.g., hydrolysis) .
- Stoichiometry : Excess tert-butyldiphenylsilyl chloride (1.2–1.5 equiv.) ensures complete reaction.
- Solvent choice : Anhydrous dichloromethane enhances reagent solubility and stability . Post-reaction, thorough washing (e.g., aqueous NaHCO₃) removes acidic byproducts .
Q. How can discrepancies in NMR data during synthesis be resolved?
Contradictions in NMR signals may arise from:
- Impurities : Unreacted starting materials or byproducts (e.g., desilylated intermediates).
- Stereochemical heterogeneity : Incomplete stereocontrol during protection steps. Mitigation involves:
- Repetitive purification : Sequential column chromatography (hexane/ethyl acetate gradients) to isolate the target compound .
- Deuterated solvent screening : Use CDCl₃ vs. DMSO-d₆ to resolve overlapping peaks.
- 2D NMR (COSY, HSQC) for ambiguous proton assignments .
Q. What strategies improve stereochemical purity in azetidine ring formation?
Key approaches include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
- Low-temperature reactions : Performing steps at −78°C (e.g., Swern oxidation) to suppress racemization .
- Stereoselective catalysts : Borane-dimethyl sulfide complex for controlled reduction of ketones to alcohols . Post-synthesis, optical rotation and chiral HPLC validate enantiomeric excess .
Q. How does solvent choice impact reaction kinetics in tert-butyl deprotection?
Deprotection of the tert-butyl group (e.g., with TFA or HCl) is influenced by:
Q. What side reactions occur during borane-mediated reductions, and how are they controlled?
Borane-dimethyl sulfide reductions (e.g., of ketones to alcohols) may produce:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
